![molecular formula C25H26Cl2N4O B12807724 2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol CAS No. 73218-82-3](/img/structure/B12807724.png)
2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dichlorinated aromatic ring, an imidazolidine moiety, and an ethanol group, making it a subject of interest in synthetic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol typically involves multiple steps, including:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of the imidazolidine moiety.
Chlorination: Addition of chlorine atoms to specific positions on the aromatic ring.
Ethanol Addition: Attachment of the ethanol group to the aniline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature, pressure, and solvent choice, are crucial for efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.
Reduction: Reduction of specific functional groups under reducing conditions.
Substitution: Halogen substitution reactions, particularly involving chlorine atoms.
Common Reagents and Conditions
Oxidizing Agents: 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst.
Solvents: Organic solvents like dichloromethane and ethanol.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes and cellular functions. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its use in oxidation reactions.
3,5-Dichloroaniline: A simpler analog with fewer functional groups.
1,3-Dibenzylimidazolidine: Shares the imidazolidine moiety but lacks the aromatic and ethanol groups.
Uniqueness
2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its dichlorinated aromatic ring, imidazolidine moiety, and ethanol group make it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
73218-82-3 |
|---|---|
Molekularformel |
C25H26Cl2N4O |
Molekulargewicht |
469.4 g/mol |
IUPAC-Name |
2-[3,5-dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino]ethanol |
InChI |
InChI=1S/C25H26Cl2N4O/c26-22-15-21(28-11-14-32)16-23(27)24(22)29-25-30(17-19-7-3-1-4-8-19)12-13-31(25)18-20-9-5-2-6-10-20/h1-10,15-16,28,32H,11-14,17-18H2 |
InChI-Schlüssel |
GZFLPQUUKZZXAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=NC2=C(C=C(C=C2Cl)NCCO)Cl)N1CC3=CC=CC=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


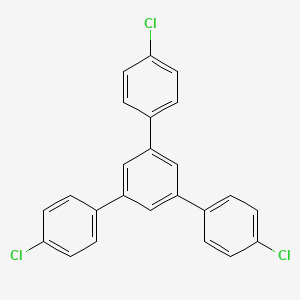
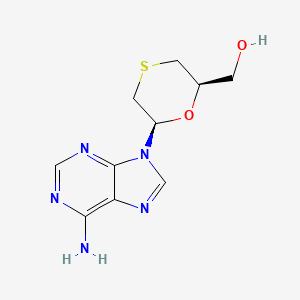
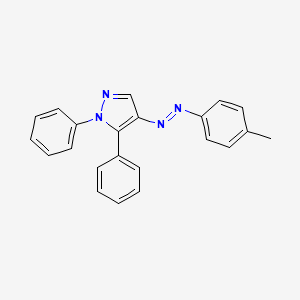
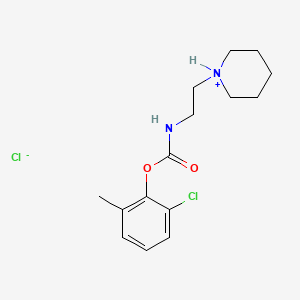
![Tricyclo[5.1.0.03,5]octane](/img/structure/B12807661.png)
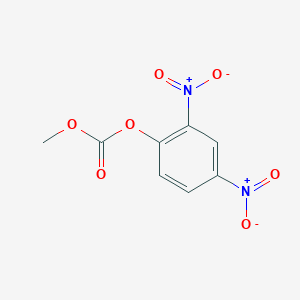
![2-Chloro-4-phenyl[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12807667.png)

![N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-(3-octylthiiran-2-yl)octanamide](/img/structure/B12807676.png)
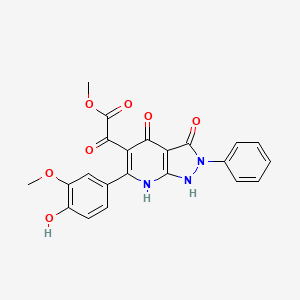
![(1S,2R,3S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]butane-1,2,3,4-tetrol](/img/structure/B12807706.png)



